

In Vivo Conversion of Codeine to Codeine-6-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Codeine-6-glucuronide**

Cat. No.: **B1240514**

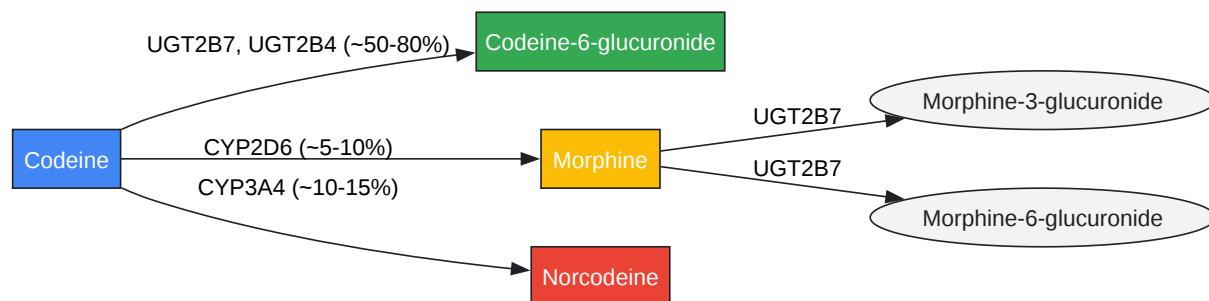
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, exerts its effects through a complex metabolic pathway.^[1] While its conversion to morphine has historically been considered the primary source of its analgesic properties, a significant and often predominant metabolic route is the direct conjugation of codeine with glucuronic acid to form **codeine-6-glucuronide** (C6G).^{[2][3]} In fact, approximately 50-70% of a codeine dose is converted to C6G.^[4] Emerging evidence suggests that C6G is not an inactive metabolite but an active compound that may be responsible for a substantial portion of codeine's analgesic effects.^{[2][5][6]} This technical guide provides an in-depth exploration of the in vivo conversion of codeine to C6G, focusing on the enzymatic processes, quantitative data, and experimental methodologies relevant to researchers in pharmacology and drug development.

Metabolic Pathway of Codeine


Codeine undergoes extensive metabolism primarily in the liver, with some activity also occurring in the intestine and brain.^[4] The metabolic fate of codeine can be broadly categorized into three main pathways:

- Glucuronidation: This is the most significant metabolic pathway for codeine, with approximately 80% of the drug being conjugated with glucuronic acid to form **codeine-6-**

glucuronide.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT2B4.[4][7][8]

- O-demethylation: A smaller fraction, typically 5-10%, of codeine is O-demethylated to morphine.[2][3][9] This conversion is almost exclusively mediated by the cytochrome P450 enzyme CYP2D6.[4][10] Morphine is a potent opioid agonist and is further metabolized, mainly through glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[4][11]
- N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to form norcodeine.[4]

The direct glucuronidation to C6G is quantitatively the most important pathway for codeine elimination.

[Click to download full resolution via product page](#)

Figure 1: Major metabolic pathways of codeine.

Enzymology of Codeine Glucuronidation

The biotransformation of codeine to C6G is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are crucial for the detoxification and elimination of numerous drugs and endogenous compounds.[11]

- UGT2B7: This is the principal enzyme responsible for the glucuronidation of codeine at the 6-hydroxy position to form C6G.[4][6][12] UGT2B7 is also the primary enzyme for the glucuronidation of morphine to both M3G and M6G.[11][12] It is predominantly expressed in the liver, but also found in other tissues like the kidneys.[11]
- UGT2B4: Studies have shown that UGT2B4 also contributes significantly to the formation of C6G, exhibiting activity comparable to UGT2B7 for this specific reaction.[4][8][13]

The interplay between UGT2B7 and UGT2B4 in the liver dictates the rate and extent of C6G formation.

Quantitative Data

Pharmacokinetic Parameters

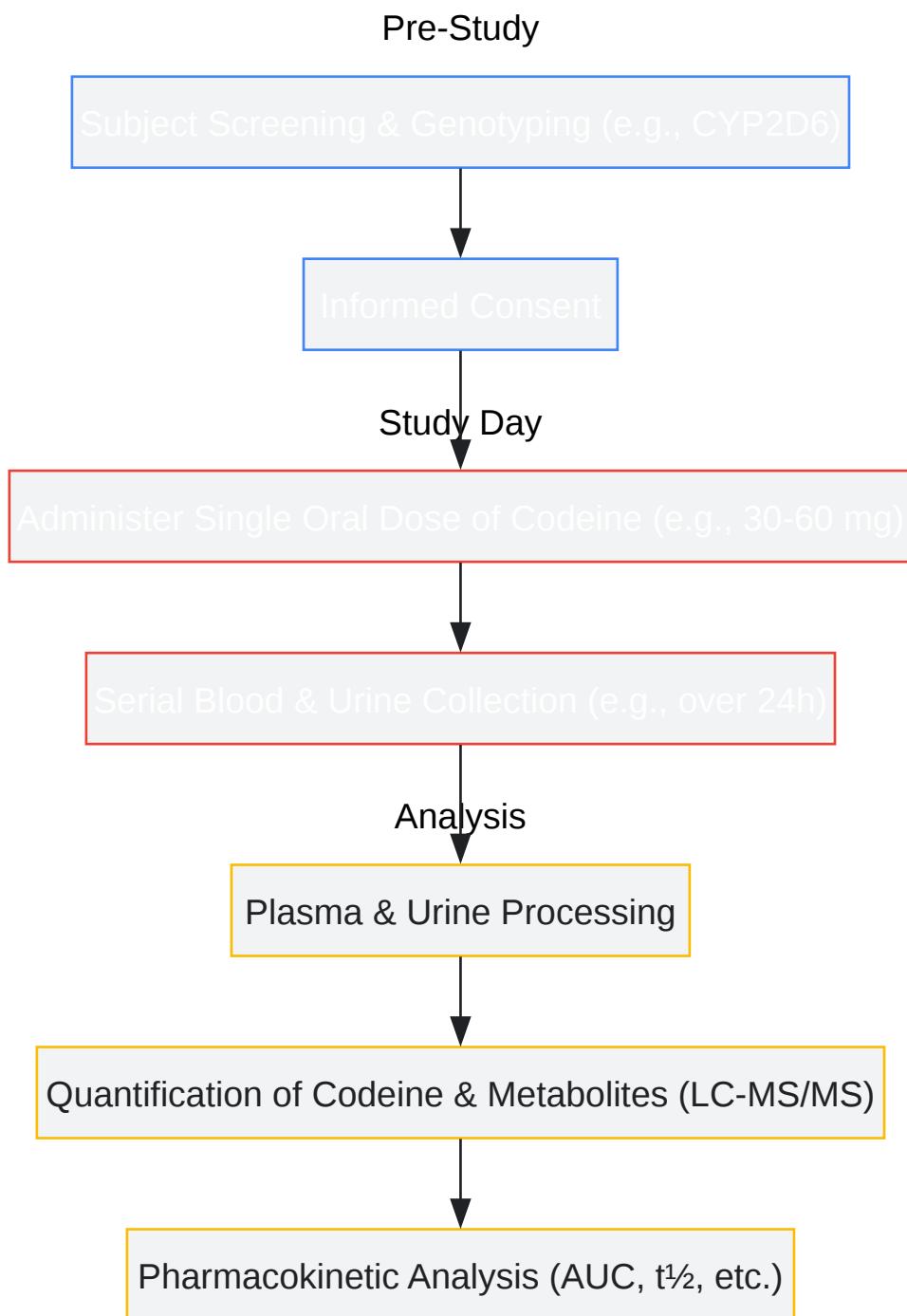
The following table summarizes key pharmacokinetic parameters for codeine and its major metabolites in healthy adult volunteers.

Compound	Half-life ($t_{1/2}$) (h)	Area Under the Curve (AUC) (nmol·L $^{-1}$ ·h)	Systemic Clearance (L·h $^{-1}$ ·kg $^{-1}$)
Codeine	1.47 ± 0.32[14]	1020 ± 340[15]	2.02 ± 0.73[15]
Codeine-6-glucuronide	2.75 ± 0.79[14]	~15 times higher than codeine[15]	-
Morphine	-	50 times lower than codeine[15]	-
Morphine-3-glucuronide	1.71 ± 0.51[14]	-	-

Note: The AUC for C6G is substantially higher than that of the parent drug, indicating extensive conversion.[14][15]

Enzyme Kinetics

The kinetics of C6G formation have been studied in vitro using human liver microsomes (HLM) and recombinant UGT enzymes.


Enzyme/System	Substrate	Apparent K_m (mM)	V_{max} (nmol/mg/min)
Human Liver Microsomes	Codeine	2.21 ± 0.68 [16]	0.54 ± 0.24 [16]
Human Kidney Microsomes	Codeine	6.69 & 4.12 (two samples)[16]	0.10 & 0.13 (two samples)[16]
Recombinant UGT2B7	Codeine	$S_{50} = 0.27$ [13]	-
Recombinant UGT2B4	Codeine	$S_{50} = 0.32$ [13]	-

K_m : Michaelis constant; V_{max} : Maximum reaction velocity; S_{50} : Substrate concentration at half-maximal velocity. Note that one study found a significant reduction in the apparent K_m for C6G formation in HLM in the presence of bovine serum albumin (from 2.32 mM to 0.29 mM), suggesting that protein binding may influence the kinetics.[13]

Experimental Protocols

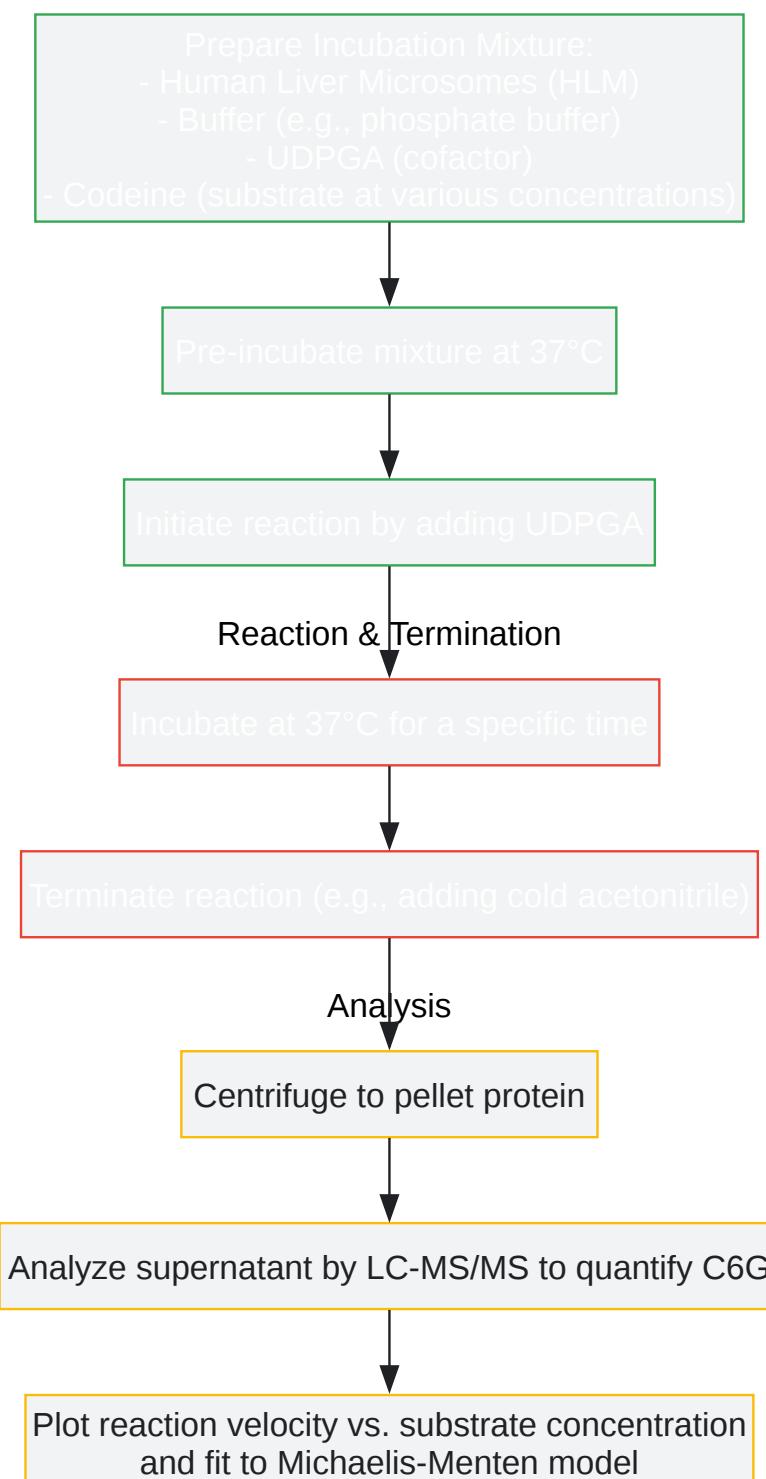
In Vivo Human Pharmacokinetic Study

A typical protocol to study the in vivo conversion of codeine to C6G in humans involves the following steps:

[Click to download full resolution via product page](#)

Figure 2: Workflow for an *in vivo* human pharmacokinetic study of codeine.

- Subject Recruitment: Healthy volunteers are recruited. Genotyping for relevant enzymes like CYP2D6 is often performed to characterize subjects as poor, extensive, or ultra-rapid


metabolizers.[17][18]

- Drug Administration: A single oral dose of codeine phosphate (e.g., 30 mg or 60 mg) is administered.[17][19][20]
- Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to obtain plasma.[15][17] Urine is typically collected over a 24-hour period.[15][21]
- Sample Preparation: For urine samples, enzymatic hydrolysis (e.g., with β -glucuronidase) may be required to measure total (conjugated and unconjugated) drug concentrations.[22]
- Bioanalysis: Concentrations of codeine, C6G, morphine, M3G, M6G, and norcodeine in plasma and urine are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[15][17][22]
- Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

In Vitro Enzyme Kinetics using Human Liver Microsomes (HLM)

This protocol is used to determine the kinetic parameters of C6G formation.

Reaction Setup

[Click to download full resolution via product page](#)**Figure 3:** Workflow for an in vitro enzyme kinetics experiment.

- Reaction Components:
 - Enzyme Source: Human liver microsomes (HLM), which contain a pool of UGT enzymes. [8][13]
 - Substrate: Codeine, tested across a range of concentrations.[16]
 - Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), the sugar donor for the glucuronidation reaction.[16]
 - Buffer: A suitable buffer to maintain pH (e.g., phosphate buffer).
- Incubation:
 - The reaction mixture (HLM, codeine, buffer) is pre-warmed to 37°C.
 - The reaction is initiated by adding UDPGA.
 - The mixture is incubated at 37°C for a predetermined time, ensuring the reaction rate is linear.
- Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[13]
- Analysis:
 - The sample is centrifuged to remove the precipitated protein.
 - The supernatant is analyzed by HPLC-MS/MS to quantify the amount of C6G formed.
- Data Analysis: The rate of C6G formation (velocity) is plotted against the codeine concentration. The data are then fitted to an enzyme kinetics model (e.g., Michaelis-Menten) to determine the V_{max} and K_m values.[16]

Conclusion

The *in vivo* conversion of codeine to **codeine-6-glucuronide** is the most substantial metabolic pathway for the drug, primarily mediated by the UGT2B7 and UGT2B4 enzymes.[4][7][8] The

resulting metabolite, C6G, is present in systemic circulation at concentrations far exceeding those of codeine and its other metabolite, morphine.[14][15] Given the pharmacological activity of C6G, understanding the kinetics and variability of its formation is critical for a complete picture of codeine's pharmacology and for the development of safer and more effective analgesic therapies. The experimental protocols outlined provide a framework for researchers to quantitatively investigate this crucial metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Codeine analgesia is due to codeine-6-glucuronide, not morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgrx.org]
- 5. Codeine-6-glucuronide - Wikipedia [en.wikipedia.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Methadone inhibits CYP2D6 and UGT2B7/2B4 in vivo: a study using codeine in methadone- and buprenorphine-maintained subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro-in vivo extrapolation predicts drug-drug interactions arising from inhibition of codeine glucuronidation by dextropropoxyphene, fluconazole, ketoconazole, and methadone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methadone inhibits CYP2D6 and UGT2B7/2B4 in vivo: a study using codeine in methadone- and buprenorphine-maintained subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetic Quantification of CYP2D6 Activity in Codeine Metabolism in Ambulatory Surgical Patients for Model-Informed Precision Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. agilent.com [agilent.com]
- To cite this document: BenchChem. [In Vivo Conversion of Codeine to Codeine-6-Glucuronide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1240514#in-vivo-conversion-of-codeine-to-codeine-6-glucuronide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com